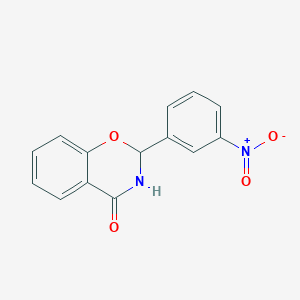

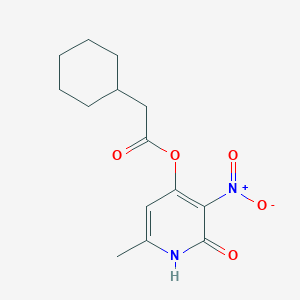

2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is related to 3-Nitrophenylacetic acid , which is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent . It has been used to study photodecarboxylation of nitrophenylacetate ions in aqueous solution .

Synthesis Analysis

While specific synthesis methods for “2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” were not found, a related compound, m-Nitrophenol (3-nitrophenol) , can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .

Scientific Research Applications

Structural and Vibrational Properties

- Analysis of Structure and Spectra: The structural, topological, and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (a derivative of the compound ) were analyzed using FTIR and FT-Raman spectra combined with DFT calculations. These studies contribute to understanding the reactivities and stability of such compounds (Castillo et al., 2017).

Electronic Device Application

- Molecular Electronic Device: A related molecule containing a nitroamine redox center was used in a self-assembled monolayer in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen et al., 1999).

Luminescence Properties

- UV, IR, and Luminescence Spectra: Nitro-substituted benzoxazin-4-ones, including the compound , have been studied for their UV, IR, and luminescence spectra. The position of the nitro group affects the strength of intramolecular hydrogen bonds, influencing the luminescence properties (Loseva et al., 1972).

Photolysis and Oxidation Reactions

- Oxidation and Photochemical Reactions: Related compounds undergo photolysis, forming intermediates such as oxaziridines and nitroxide radicals. This research provides insight into the photochemical behavior of benzoxazines (Battistoni et al., 1983).

Synthesis and Chemical Reactivity

- Synthesis of Functionalized Derivatives: A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, including those with electron-withdrawing substituents on the benzene ring, was developed. These heterocycles can be intermediates to oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Crystal and Molecular Structure Analysis

- Crystal Structure Study: The crystal structure of a related compound was studied at low temperatures using X-ray diffraction, revealing insights into molecular and crystal structures, which are essential for understanding the physical properties of these compounds (Utenyshev et al., 2001).

Nitration Reactions

- Nitration of Benzoxazin-4-ones: The nitration process of 2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives, including the compound , was studied. Understanding these reactions is crucial for synthesizing nitro-substituted benzoxazin-4-ones (Safina & Bolotin, 1974).

Properties

IUPAC Name |

2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTIHFILMXCQSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)

![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)

![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2986734.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2986736.png)

![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-YL]ethanamine dihydrochloride](/img/no-structure.png)